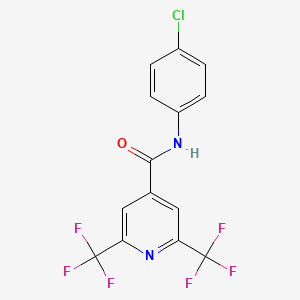

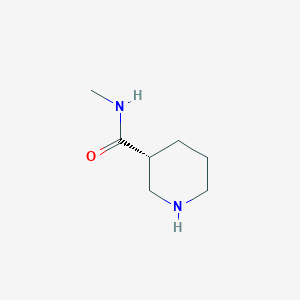

(3R)-N-methylpiperidine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(3R)-N-methylpiperidine-3-carboxamide” is a chemical compound with the CAS number 1124199-15-0 . It is used in scientific research due to its potential therapeutic applications, environmental impact, and industrial uses.

Synthesis Analysis

Several methods have been developed for the synthesis of “(3R)-N-methylpiperidine-3-carboxamide”. The most commonly used method involves the reaction of N-methylpiperidine with carboxylic acid in the presence of a catalyst.Molecular Structure Analysis

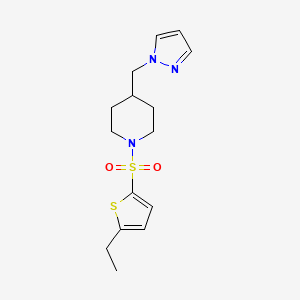

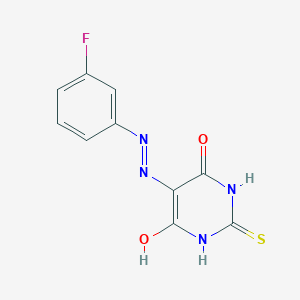

The molecular formula of “(3R)-N-methylpiperidine-3-carboxamide” is C7H14N2O . The Smiles Code is CNC(=O)[C@@H]1CCCNC1 . This indicates the arrangement of atoms and their connectivity.Physical And Chemical Properties Analysis

“(3R)-N-methylpiperidine-3-carboxamide” has a molecular weight of 142.20 . It has a boiling point of 318.5±31.0 °C at 760 mmHg . The compound has 2 hydrogen bond acceptors and 2 hydrogen bond donors . It has a TPSA of 41.13 and a LogP of -0.268 .Wissenschaftliche Forschungsanwendungen

Homogeneous Catalytic Aminocarbonylation : The use of primary and secondary amines, including amino acid methyl esters in palladium-catalyzed aminocarbonylation, leads to the synthesis of N-substituted nicotinamides and related compounds. This process is significant in creating molecules of potential biological importance, as demonstrated in the study by Takács et al. (2007) Tetrahedron, 63, 10372-10378.

Astrochemistry and Prebiotic Chemistry : The compound plays a role in astrochemical contexts, such as in the study of interstellar chemistry and the formation of complex organic molecules in space. For example, Belloche et al. (2017) in Astronomy and Astrophysics [601] discuss the potential importance of N-methylformamide in prebiotic chemistry due to its peptide bond Astronomy and Astrophysics, 601.

Insect Repellents and Odorant Receptors : Compounds like (3R)-N-methylpiperidine-3-carboxamide are used in designing insect repellents. Grant et al. (2020) Journal of Medical Entomology, 57, 1032-1040 investigated novel repellents' interactions with mosquito odorant receptors, highlighting their potential in controlling insect-borne diseases.

Enantioselective Synthesis in Medicinal Chemistry : The use of enantiopure compounds, including derivatives of (3R)-N-methylpiperidine-3-carboxamide, is crucial in the synthesis of biologically active compounds. Morán-Ramallal et al. (2010) The Journal of Organic Chemistry, 75 19, 6614-24 discussed the preparation of enantiopure, unnatural D-α-amino acids through bacterial hydrolysis.

Pharmacokinetics and Drug Development : Studies like those by Monteagudo et al. (2007) Xenobiotica, 37, 1000 - 1012 utilize 19F-NMR spectroscopy to understand the metabolism and disposition of HIV integrase inhibitors, providing insights into drug development processes.

Material Science Applications : The synthesis and study of polyamides containing carboxylate groups, as researched by Ueyama et al. (1998) Macromolecules, 31, 7119-7126, demonstrate the relevance of such compounds in material science, particularly in the context of biomineralization.

Cancer Treatment : The discovery of compounds like 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888) for cancer treatment, as discussed by Penning et al. (2009) Journal of Medicinal Chemistry, 52 2, 514-23, highlights the potential of (3R)-N-methylpiperidine-3-carboxamide derivatives in medicinal applications.

Eigenschaften

IUPAC Name |

(3R)-N-methylpiperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-8-7(10)6-3-2-4-9-5-6/h6,9H,2-5H2,1H3,(H,8,10)/t6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEEDUUNLCWJQNG-ZCFIWIBFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CCCNC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)[C@@H]1CCCNC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R)-N-methylpiperidine-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2,4-Difluorophenyl)but-3-yn-2-yl]-N-methylbut-2-ynamide](/img/structure/B2919818.png)

![2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]acetic acid](/img/structure/B2919820.png)

![6-(3,5-Dimethylphenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2919826.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2919827.png)

![3-(3-{[(2-Hydroxyethyl)amino]sulfonyl}-4-methylphenyl)acrylic acid](/img/structure/B2919829.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2919831.png)